Predicted Lipophilicity (LogP): 2H-Tautomer is 3–7× More Hydrophilic Than Its Isomers
The target compound (2H tautomer) has a calculated LogP of 0.44, reflecting markedly higher predicted hydrophilicity than every other thiazolo-benzothiazine isomer examined . The 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine (CAS 42395-63-1) shows LogP 2.03, a >4.6-fold increase in predicted octanol–water partitioning . The 6H-thiazolo[5,4-h][1,4]benzothiazine (CAS 234-02-6) shows LogP 3.42, a ~7.8-fold difference . This LogP gap is large enough to reverse predicted membrane permeability and solubility rankings among isomers.
| Evidence Dimension | Predicted LogP (ALogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 0.44 |
| Comparator Or Baseline | 4H-thiazolo[5,4-f] isomer: LogP 2.03; 6H-thiazolo[5,4-h] isomer: LogP 3.42; 7H-thiazolo[4,5-f] isomer: LogP 2.54; 4H-thiazolo[4,5-g] isomer: LogP 2.13 |
| Quantified Difference | ΔLogP = 1.59–2.98 (target more hydrophilic) |
| Conditions | Calculated LogP values sourced from ChemSrc database, consistent computational methodology |
Why This Matters
A LogP difference exceeding 1.5 log units is sufficient to alter in vitro ADME assay rankings; procurement of the wrong isomer can lead to erroneous permeability and solubility conclusions in lead optimization cascades.
